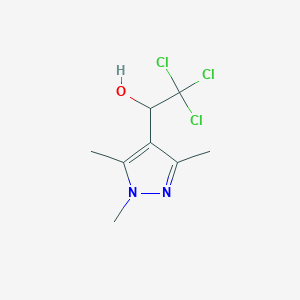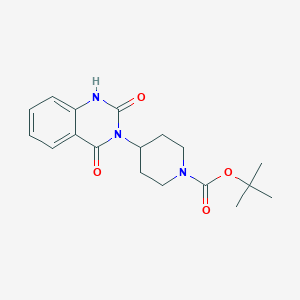![molecular formula C12H8FN3O B1396470 2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1338692-17-3](/img/structure/B1396470.png)
2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
説明
The compound “2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one” is a fluorinated analogue of phenazocine . It is an opioid drug of the benzomorphan group . It was developed as a radioligand for the purpose of labeling opioid receptors during PET scans .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives, which are structurally similar to the compound , has been extensively studied . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of the compound is complex. It contains a fluorophenyl group attached to a pyrazolo[1,5-a]pyrazin-4(5H)-one core .科学的研究の応用
Synthesis and Cancer Cell Inhibition
A series of derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one, including 2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, were synthesized and showed inhibitory effects against lung cancer cells A549 and H322. These compounds were synthesized through microwave-assisted, solvent-free reactions and their structures confirmed by various spectroscopic methods. Preliminary biological evaluations indicated dosage-dependent inhibition of cancer cell growth (Zheng et al., 2011).
Fluorescent Properties for Spectroscopy
These compounds also exhibit fluorescent properties, making them useful for UV-vis absorption and fluorescence spectroscopy. The effect of pH on the UV-vis absorption of these compounds in methanol-H2O solutions was also studied, providing insights into their optical properties and potential applications in spectroscopic analysis (Zheng et al., 2011).
Synthesis and Biological Evaluation for Autophagy Modulation
Another study focused on the synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives for potential use against A549 lung cancer cells. These compounds showed inhibitory effects on cell growth, potentially modulating autophagy. The study provided insights into the structure-activity relationships, highlighting the importance of certain phenyl groups for enhanced efficacy (Zhang et al., 2008).
Ferrocenyl Derivatives for A549 Cell Growth Inhibition
Additionally, novel ferrocenyl pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives were synthesized and shown to inhibit the growth of A549 cells. These compounds were characterized by NMR, IR, HRMS, and X-ray diffraction analysis, and exhibited cell cycle arrest properties (Xie et al., 2010).
Potential in Antimicrobial and Herbicidal Applications
Further research indicates the potential of these compounds in antimicrobial and herbicidal applications. For instance, certain pyrazole derivatives exhibited notable antibacterial and antifungal activities, while others demonstrated herbicidal activities against specific plant species (Ragavan et al., 2010), (Luo et al., 2017).
Photovoltaic Applications
Additionally, a study on polymer photovoltaic applications utilized 2,3-bis(4-fluorophenyl)thieno[3,4-b]pyrazine derivatives, emphasizing the versatility of these compounds in the field of renewable energy (Li et al., 2010).
特性
IUPAC Name |
2-(4-fluorophenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3O/c13-9-3-1-8(2-4-9)10-7-11-12(17)14-5-6-16(11)15-10/h1-7H,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKOTDDNGYIJKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=CNC(=O)C3=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 7-[(E)-2-(dimethylamino)vinyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1396389.png)
![1-[7-[(E)-2-(dimethylamino)vinyl]-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1396390.png)
![1-{7-[(E)-2-(dimethylamino)vinyl]-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1396391.png)
![1-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1396392.png)
![(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B1396393.png)

![5-(tert-Butyloxycarbonyamino)methyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole](/img/structure/B1396396.png)

![ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1396399.png)
![1-[7-[(E)-2-(dimethylamino)vinyl]-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1396401.png)
![Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one](/img/structure/B1396404.png)

![5-(tert-Butyloxycarbonyamino)methyl-3-(4-methoxyphenyl)-[1,2,4]oxadiazole](/img/structure/B1396408.png)
![1-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1396409.png)